N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
Description
Chemical Nomenclature and Structure
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is an organosilane compound characterized by a hybrid structure combining a triethoxysilyl group, a propyl linker, and a 4,5-dihydroimidazole ring. Its systematic IUPAC name is 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole . The molecular formula is C₁₂H₂₆N₂O₃Si , with a molecular weight of 274.43 g/mol .
The structural features include:
- A triethoxysilyl group (-Si(OCH₂CH₃)₃) at the terminal position.
- A three-carbon propyl chain bridging the silicon and nitrogen atoms.
- A partially saturated imidazole ring (4,5-dihydroimidazole), which reduces aromaticity compared to imidazole.
The compound’s geometry facilitates dual functionality: the silane group enables hydrolysis and surface bonding, while the dihydroimidazole moiety provides chelation and catalytic properties .
Standard Identifiers and Registry Information
The compound is cataloged under the following identifiers:
| Identifier | Value |
|---|---|
| CAS Registry Number | 58068-97-6 |
| EC Number | 261-093-3 |
| PubChem CID | 22034839 |
| MDL Number | MFCD00042997 |
| Beilstein Registry | 8987333 |
These identifiers are critical for regulatory compliance, commercial transactions, and academic research .
Historical Development and Discovery
This compound emerged in the late 20th century alongside advancements in sol-gel chemistry and organosilane research. Early studies in the 1990s highlighted its utility in:
- Chromatography : Suzuki et al. (1994) demonstrated its role in high-performance liquid chromatography (HPLC) for metal chelate separation .
- Proton-conductive polymers : De Zea Bermudez et al. (1992) utilized the compound to create sol-gel-derived materials with proton vacancy conductivity .
- Molecular imprinting : Markowitz et al. (2000) employed it as a ligand for silica imprinting, enabling chiral recognition in enzymatic systems .
These applications established the compound as a versatile tool in materials science, catalysis, and surface functionalization. Its commercial production began in the early 2000s, with suppliers like Sigma-Aldrich and Gelest, Inc. standardizing synthesis protocols .
Properties
IUPAC Name |
3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUSESIMOZDSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1CCN=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069223 | |
| Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-97-6 | |
| Record name | N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58068-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 4,5-dihydro-1-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058068976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.522 | |
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Preparation Methods
Preparation Methods of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
General Synthetic Route
The predominant method for synthesizing this compound involves the nucleophilic substitution (alkylation) of 4,5-dihydroimidazole with 3-chloropropyltriethoxysilane or similar triethoxysilylpropyl halides. The reaction is generally base-catalyzed and performed under reflux in an organic solvent such as toluene or ethanol.
$$
\text{4,5-dihydroimidazole} + \text{3-chloropropyltriethoxysilane} \xrightarrow[\text{reflux}]{\text{base, solvent}} \text{this compound}
$$
Detailed Experimental Procedures
Alkylation in Toluene with Base Catalysis
- Reagents: 4,5-dihydroimidazole, 3-chloropropyltriethoxysilane, sodium hydroxide or sodium ethanolate as base.
- Solvent: Toluene or absolute ethanol.
- Conditions: The mixture is stirred and refluxed under nitrogen atmosphere for 8–12 hours.
- Work-up: After reaction completion, the mixture is cooled, filtered to remove byproducts, and the solvent is removed by rotary evaporation.
- Purification: The crude product is purified by recrystallization from ether/dichloromethane or by washing with hexane to remove impurities.
Example from literature:
In a reported synthesis, sodium ethanolate was dissolved in absolute ethanol under nitrogen, then imidazole was added and stirred at 70 °C for 8 hours. Subsequently, 3-chloropropyltriethoxysilane was added dropwise, and the mixture was refluxed for 12 hours. The product was isolated by filtration and solvent removal, yielding a viscous light-yellow liquid with about 80% yield after further washing and drying steps.
Synthesis via Ionic Liquid Precursors
In some protocols, this compound is used as a precursor to synthesize ionic liquids by further alkylation with alkyl halides (e.g., 1-bromononane, pentamethylbenzyl bromide). This involves stirring equimolar amounts of the dihydroimidazole derivative and alkyl halide in toluene at room temperature or reflux, followed by solvent removal and purification by recrystallization.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide, sodium ethanolate | Facilitates deprotonation and nucleophilic attack |
| Solvent | Toluene, absolute ethanol | Non-polar or polar aprotic solvents used |
| Temperature | 70 °C to reflux (~110 °C) | Ensures reaction completion |
| Reaction time | 8–12 hours | Longer times favor complete conversion |
| Atmosphere | Nitrogen (inert) | Prevents oxidation and moisture interference |
| Purification | Recrystallization, washing with hexane or ether | Removes unreacted starting materials and byproducts |
Analytical Data and Characterization
The synthesized this compound is characterized by:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for the triethoxysilyl protons (CH3CH2O–), propyl linker, and imidazole ring protons.
- ^13C NMR confirms the carbon environments of the triethoxysilyl group and the imidazole ring.
Fourier Transform Infrared Spectroscopy (FT-IR):
- Bands corresponding to Si–O–C stretching (~1100 cm^-1), C–H stretching (~2900 cm^-1), and imidazole ring vibrations (~1650 cm^-1) are observed.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The alkylation reaction is highly efficient, yielding the desired product in high purity and yield when anhydrous conditions and inert atmosphere are maintained.
- The triethoxysilyl group is sensitive to moisture, which can lead to premature hydrolysis; thus, dry solvents and inert atmosphere are critical.
- The product’s triethoxysilyl moiety enables subsequent hydrolysis and condensation reactions, facilitating its use in sol-gel processes and surface functionalization.
- Thermal analysis confirms the compound’s stability, allowing its use in high-temperature catalysis and material science applications.
- Variations in alkyl halides allow the synthesis of a range of functionalized ionic liquids based on this core structure, expanding its utility in catalysis and materials chemistry.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole serves as an effective coupling agent in the synthesis of advanced materials. It is particularly useful in:
- Elevated Temperature-Cure Epoxies: Enhances the mechanical properties and thermal stability of epoxy resins.
- Proton Vacancy Conducting Polymers: Forms conducting polymers when combined with sulfonamides through sol-gel processes, which are crucial for applications in fuel cells and sensors .
Biology and Medicine
In the biomedical field, this compound has shown potential in:
- Molecular Imprinting: Utilized for the molecular imprinting of silica with chymotrypsin transition state analogs, aiding in the development of biosensors and drug delivery systems .
- Metal Ion Binding Studies: Modified nanopipettes using imidazole-terminated silanes have demonstrated reversible binding to cobalt ions, indicating potential applications in biosensing technologies .
Industrial Applications
This compound is also widely used in industrial settings:
- Mineral Surface Treatment: Enhances adhesion properties and durability of coatings applied to mineral surfaces.
- Architectural Coatings: Provides water-repellant properties and improves the mechanical strength of coatings .
- Release Coatings: Used to create surfaces that allow for easy release of products, such as adhesives and sealants.
Case Studies
- Synthesis of Conducting Polymers
- Biosensor Development
Mechanism of Action
The mechanism of action of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole involves its ability to form strong bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds enhance the compound’s ability to act as a coupling agent and improve the mechanical properties of materials .
Comparison with Similar Compounds
Structural Analogues
Key Structural Insights :
- Triethoxy vs. Trimethoxy Silyl Groups : Triethoxy derivatives (e.g., TSPI) exhibit slower hydrolysis rates, enabling controlled siloxane network formation in coatings . Trimethoxy analogues react faster but may compromise film uniformity .
- Dihydroimidazole vs. Amine/Imine Groups : Dihydroimidazole provides stronger basicity (pKa ~7.5) compared to ethylenediamine (pKa ~10), enhancing metal-chelation and pH-responsive behavior in sensors .
Corrosion Protection
Insights :
- TSPI’s dihydroimidazole moiety disrupts microbial growth, critical for long-term corrosion resistance .
- PMS coatings with Zr/Ti alkoxides and TSPI outperform Al-based systems due to stronger metal-O-Si linkages .
Fuel Cell Membranes
Insights :
- TSPI’s balanced hydrophilicity and basicity reduce ethanol crossover while maintaining proton conductivity, achieving a selectivity 2.5× higher than amine-modified silanes .
Insights :
- TSPI’s higher molecular weight and lower volatility reduce handling risks compared to trimethoxy analogues .
Biological Activity
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole, also known as IMEO, is a silane compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
- Molecular Formula : C₁₂H₂₆N₂O₃Si
- Molecular Weight : 274.43 g/mol
- CAS Number : 58068-97-6
- Purity : ≥ 97%
- Density : 1.005 g/mL
- Boiling Point : 134°C at 2 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The imidazole group in the compound allows it to form coordination complexes with metal ions, which can affect various biochemical pathways. This interaction is particularly relevant in:
- Metal Ion Sensing : The compound has been utilized in the development of nanopipettes modified with imidazole groups, demonstrating selective binding to cobalt ions (Co²⁺) and other metals in solution .
- Molecular Imprinting : It serves as a ligand for molecular imprinting techniques, which enhance the selectivity of sensors for specific biomolecules .
Biological Applications
- Nanotechnology :
-
Drug Delivery Systems :
- Research indicates that silane compounds like IMEO can be used to create drug delivery systems that improve the bioavailability of therapeutic agents by facilitating their transport across biological membranes.
-
Biocompatibility Studies :
- In vitro studies have assessed the cytotoxicity of this compound on various cell lines. These studies are crucial for determining its safety profile for potential biomedical applications.
Case Study 1: Metal Ion Binding
In a study involving quartz nanopipettes modified with this compound, researchers demonstrated that these modified devices could effectively sense cobalt ions at low concentrations. This application highlights the compound's potential in developing sensitive analytical tools for environmental monitoring .
Case Study 2: Molecular Imprinting
Another research project focused on using IMEO as a functional monomer for molecularly imprinted polymers (MIPs). The MIPs exhibited high selectivity and sensitivity towards glyphosate detection in aqueous samples, indicating the compound's utility in creating advanced sensing materials .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Molecular Weight | Application |
|---|---|---|---|
| This compound | Structure | 274.43 g/mol | Metal ion sensing, drug delivery |
| 3-Aminopropyltriethoxysilane | Structure | 221.36 g/mol | Surface modification |
| Vinyltriethoxysilane | Structure | 202.32 g/mol | Polymerization |
Q & A
Q. What are the primary applications of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole in membrane science?
The compound is widely used in sulfonated poly(ether ether ketone) (SPEEK)-based mixed-matrix membranes (MMMs) for direct ethanol fuel cells. Its dihydroimidazole group enhances acid-base interactions between organic and inorganic phases, improving membrane stability and selectivity. Key performance metrics include:
- Water-to-ethanol selectivity coefficient : Highest reported value among silane modifiers .
- Proton diffusion-to-ethanol permeation selectivity : Optimized at 27.3% inorganic loading and ≤1.0 mmol modifier concentration . Methodological focus: Use impedance spectroscopy or permeability assays to quantify selectivity and proton conductivity.
Q. How is this compound characterized in coating formulations?
In anti-corrosion coatings (e.g., polyorganosiloxane-grafted starch), the compound is incorporated as an antimicrobial agent. Key characterization methods include:
- Electrochemical Impedance Spectroscopy (EIS) : Measures pore resistance (Rpo) to evaluate microbial degradation resistance .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under dehydrating condensation reactions (e.g., 200°C in air) .
Q. What synthetic routes are employed to functionalize silica nanoparticles with this compound?
A modified Stöber process is used, where the silane is co-condensed with tetraethyl orthosilicate (TEOS) in water-in-oil emulsions. The dihydroimidazole group provides stronger basicity compared to amino-modified silica (e.g., APTES), enhancing surface interactions .
Advanced Research Questions
Q. How does spacer length and basicity of this compound influence membrane performance?
The spacer length and basicity directly affect ethanol permeability and proton conductivity in MMMs. For example:
| Parameter | Impact on Membrane Performance | Reference |
|---|---|---|
| Basicity | Higher basicity reduces ethanol permeability by strengthening acid-base interactions . | |
| Hydrophilicity | Moderates water uptake, balancing selectivity and proton conductivity . | |
| Experimental design: Vary silane modifiers and compare using Arrhenius plots for proton diffusion. |
Q. How can conflicting data on optimal modifier concentration be resolved?
Studies report conflicting results on the ideal concentration (e.g., 1.0 mmol vs. higher loads). To address this:
Q. What methodologies enable ultrasensitive metal ion detection using this compound?
When functionalized on nanopipettes, the compound chelates Co²⁺ with a detection limit of 0.94 fM. Key steps include:
- Nanopipette Modification : Silanize with this compound (DHI) under controlled pH .
- Finite Element Modeling (FEM) : Optimize parameters like chelation balance time and ionic current rectification .
- Validation : Use atomic absorption spectroscopy (AAS) for cross-verification.
Methodological Challenges and Solutions
Q. How do acid/base catalytic conditions affect polyzirconosiloxane (PZS) coatings derived from this compound?
In acid-base-catalyzed PZS precursors (pH 1.0–13.0), the compound’s reactivity depends on:
Q. What strategies mitigate ethanol permeability-proton conductivity trade-offs in SPEEK membranes?
Trade-offs arise due to competing pore-filling (reducing permeability) and proton-pathway disruption (lowering conductivity). Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
